2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (2-ANTA HCl) finds use as a reactant in the synthesis of more complex molecules. A documented example is its application in the preparation of isoxazoline indolizine amides []. These are a class of heterocyclic compounds with potential biological activities, but further research is needed to determine their specific applications.
While 2-ANTA HCl's role in this specific synthesis isn't described in detail, its functional groups suggest a potential role as an amide coupling agent. Amide coupling reactions are fundamental in organic chemistry and are used to form peptide bonds in proteins and other important molecules [].
2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a chemical compound with the molecular formula CHClFNO and a molecular weight of 192.57 g/mol. It is characterized by the presence of a trifluoroethyl group, which imparts unique properties to the compound, particularly in terms of its reactivity and potential biological activity. The compound exists as a solid and is classified as hazardous according to the Occupational Safety and Health Administration standards, necessitating appropriate safety measures during handling .
There is currently no scientific literature available describing a specific mechanism of action for 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. Without established biological activity or known function, its potential mechanism within a biological system remains unknown.
The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride typically involves several steps:
This compound finds utility in various fields:
Several compounds share structural similarities with 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Aminoacetamide | CHNO | Lacks trifluoromethyl group; simpler structure |
N-(trifluoroethyl)acetamide | CHFNO | Similar trifluoromethyl group; no amino group |
2-Amino-N-(1,1-difluoroethyl)acetamide | CHClFNO | Contains difluoroethyl instead of trifluoroethyl; different reactivity |
The uniqueness of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride lies in its combination of both amino and acetamido functionalities along with the trifluoroethyl group, which can significantly alter its chemical behavior compared to other similar compounds.
Irritant